molecular formula C23H26N4O3S B11260709 4-methoxy-3-methyl-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide

4-methoxy-3-methyl-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide

Cat. No.: B11260709
M. Wt: 438.5 g/mol
InChI Key: SNKYNDAIUNVACT-UHFFFAOYSA-N
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Description

4-METHOXY-3-METHYL-N-{4-[6-(PIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE is a complex organic compound that features a sulfonamide group, a piperidine ring, and a pyridazine moiety

Preparation Methods

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-METHOXY-3-METHYL-N-{4-[6-(PIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used to study the interactions between small molecules and biological targets.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-METHOXY-3-METHYL-N-{4-[6-(PIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the piperidine and pyridazine rings can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar compounds include other sulfonamides and piperidine derivatives. Compared to these compounds, 4-METHOXY-3-METHYL-N-{4-[6-(PIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups and its potential for diverse applications. Some similar compounds are:

  • 4-METHOXY-3-METHYL-N-{4-[6-(PIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE
  • 4-METHOXY-3-METHYL-N-{4-[6-(PIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE

Properties

Molecular Formula

C23H26N4O3S

Molecular Weight

438.5 g/mol

IUPAC Name

4-methoxy-3-methyl-N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide

InChI

InChI=1S/C23H26N4O3S/c1-17-16-20(10-12-22(17)30-2)31(28,29)26-19-8-6-18(7-9-19)21-11-13-23(25-24-21)27-14-4-3-5-15-27/h6-13,16,26H,3-5,14-15H2,1-2H3

InChI Key

SNKYNDAIUNVACT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCCCC4)OC

Origin of Product

United States

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